2,4-Bis(trifluoromethyl)benzoic acid
Overview
Description
2,4-Bis(trifluoromethyl)benzoic acid: is an organic compound with the molecular formula C9H4F6O2 and a molecular weight of 258.12 g/mol . It is characterized by the presence of two trifluoromethyl groups attached to the benzene ring at the 2 and 4 positions, and a carboxylic acid group at the 1 position. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
It is known to be used as an organic intermediate in synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Bis(trifluoromethyl)benzoic acid. For instance, it is recommended to store the compound in a dry, cool, and well-ventilated place . It is also known that the compound can cause skin and eye irritation, and may cause respiratory irritation . Therefore, protective measures should be taken when handling this compound to minimize exposure and potential harm.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of 2,4-dichlorobenzoic acid using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods: Industrial production of 2,4-Bis(trifluoromethyl)benzoic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form derivatives such as 2,4-Bis(trifluoromethyl)benzaldehyde.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products:
- 2,4-Bis(trifluoromethyl)benzaldehyde
- 2,4-Bis(trifluoromethyl)benzyl alcohol
Scientific Research Applications
2,4-Bis(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
- Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
- Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.
- Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
- Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties such as high thermal stability and resistance to degradation .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzoic acid
- 2,6-Bis(trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)benzoic acid
Comparison:
- 4-(Trifluoromethyl)benzoic acid: Contains a single trifluoromethyl group, making it less lipophilic and potentially less reactive in certain chemical reactions compared to 2,4-Bis(trifluoromethyl)benzoic acid .
- 2,6-Bis(trifluoromethyl)benzoic acid: Similar to this compound but with trifluoromethyl groups at the 2 and 6 positions, which may affect its steric and electronic properties .
- 3,5-Bis(trifluoromethyl)benzoic acid: The trifluoromethyl groups are positioned differently, influencing the compound’s reactivity and interaction with other molecules .
Properties
IUPAC Name |
2,4-bis(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O2/c10-8(11,12)4-1-2-5(7(16)17)6(3-4)9(13,14)15/h1-3H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOIZLCQNWWDCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90954548 | |
Record name | 2,4-Bis(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90954548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32890-87-2 | |
Record name | 2,4-Bis(trifluoromethyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032890872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Bis(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90954548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Bis(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,4-Bis(trifluoromethyl)benzoic acid in the context of wheat hybridization?
A1: The research paper by [] investigated various pyridinemonocarboxylates and benzoic acid analogs for their potential as chemical hybridizing agents in wheat (Triticum aestivum L.). The study identified this compound as one of the few molecules capable of inducing complete spike sterility in wheat. [] Spike sterility is a crucial aspect of hybrid seed production as it prevents self-fertilization, ensuring cross-pollination and the development of hybrid offspring. This finding suggests that this compound could be a valuable tool for developing hybrid wheat varieties with potentially improved traits like higher yield, disease resistance, and environmental adaptability.
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